12-Methyltridecanoic acid

Catalog No.
S519486
CAS No.
2724-57-4
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Methyltridecanoic acid

CAS Number

2724-57-4

Product Name

12-Methyltridecanoic acid

IUPAC Name

12-methyltridecanoic acid

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)

InChI Key

YYVJAABUJYRQJO-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

12-methyltridecanoic acid, aseanostatin P1

Canonical SMILES

CC(C)CCCCCCCCCCC(=O)O

Description

The exact mass of the compound 12-Methyltridecanoic acid is 228.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

12-Methyltridecanoic acid (12-MTA) is a branched-chain fatty acid found naturally in various sources, including fish and bovine milk [, ]. Scientific research into 12-MTA has focused on two main areas: its potential health effects and its use as a biological marker.

  • Potential Health Effects

    Some studies have investigated the potential anti-angiogenic properties of 12-MTA. Angiogenesis is the formation of new blood vessels, and it is a crucial process in wound healing and also in the growth of some tumors. In mouse models of corneal injury, topical application of 12-MTA was found to reduce blood vessel growth and improve healing. More research is needed to determine if 12-MTA has similar effects in humans.

  • Biological Marker

    Researchers are also interested in 12-MTA as a potential biomarker in various diseases. A biomarker is a measurable indicator of a biological state or condition. For example, blood sugar levels can be a biomarker for diabetes. Studies have found that 12-MTA levels may be altered in some diseases, such as metabolic syndrome and autism spectrum disorder [, ]. However, more research is needed to determine if 12-MTA can be a reliable biomarker for these conditions.

12-Methyltridecanoic acid, also known as 12-methyltridecanoic acid or 12-methyltricadenoic acid, is a branched-chain saturated fatty acid with the molecular formula C14H28O2C_{14}H_{28}O_{2} and a molecular weight of approximately 228.37 g/mol. It is characterized by its long carbon chain and the presence of a methyl group at the 12th carbon position, distinguishing it from other fatty acids in its class .

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, which are commonly used in the production of biodiesel and as flavoring agents.
  • Saponification: Hydrolysis in the presence of a strong base to produce glycerol and soap.
  • Oxidation: Can be oxidized to form ketones or aldehydes under specific conditions, contributing to its reactivity in metabolic pathways .

This compound exhibits several biological activities:

  • Metabolic Role: It is involved in lipid metabolism and has been shown to participate in cellular signaling pathways.
  • Microbial Production: Certain bacteria, such as Pseudomonas aeruginosa, can produce this fatty acid, suggesting a role in microbial surfactant production and motility .
  • Potential Health Implications: As a fatty acid, it may influence lipid profiles and metabolic health when included in dietary sources .

12-Methyltridecanoic acid can be synthesized through various methods:

  • Natural Extraction: It can be isolated from natural sources such as lanolin or certain plant oils.
  • Chemical Synthesis: Laboratory synthesis may involve the modification of long-chain fatty acids through alkylation or other organic synthesis techniques.
  • Microbial Fermentation: Utilizing specific strains of bacteria that can produce branched-chain fatty acids through fermentation processes .

The applications of 12-methyltridecanoic acid include:

  • Cosmetics and Personal Care Products: Used as an emollient due to its moisturizing properties.
  • Food Industry: Acts as a flavoring agent or preservative in some food products.
  • Biotechnology: Investigated for its potential use in biocatalysis and as a precursor for biofuels .

Research on interaction studies involving 12-methyltridecanoic acid primarily focuses on its biochemical interactions within metabolic pathways. It has been studied for its effects on:

  • Cell Signaling: Interactions with cell membranes and potential modulation of signaling pathways related to lipid metabolism.
  • Microbial Interactions: Its role in microbial ecology, particularly how it affects the growth and behavior of certain bacteria .

Several compounds share structural similarities with 12-methyltridecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tridecanoic AcidC13H26O2C_{13}H_{26}O_{2}Straight-chain fatty acid without branching
13-Methyltetradecanoic AcidC15H30O2C_{15}H_{30}O_{2}Similar branching at the 13th position
IsomyristateC14H28O2C_{14}H_{28}O_{2}Conjugate base of 12-methyltridecanoic acid
Myristic AcidC14H28O2C_{14}H_{28}O_{2}Straight-chain counterpart often found in animal fats

Uniqueness

The uniqueness of 12-methyltridecanoic acid lies in its branched structure, which can influence its physical properties and biological activities differently compared to straight-chain fatty acids. The presence of the methyl group at the 12th position may also confer specific metabolic advantages or interactions not found in its linear counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5

Exact Mass

228.2089

Appearance

Solid powder

Melting Point

53°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J1241I451J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2724-57-4

Wikipedia

12-methyltridecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2023-08-15
1: Ishida-Okawara A, Kimoto Y, Watanabe K, Tokuda K, Shibata M, Masuda K, Takano Y, Kawaguchi K, Akagawa H, Nilubol N, et al. Purification and characterization of aseanostatins: actinomycete-derived fatty acid inhibitors to myeloperoxidase release from human polymorphonuclear leukocytes. J Antibiot (Tokyo). 1991 May;44(5):524-32. PubMed PMID: 1648056.

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